5-Cyclobutyl-3-methylpentan-2-ol 5-Cyclobutyl-3-methylpentan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17809850
InChI: InChI=1S/C10H20O/c1-8(9(2)11)6-7-10-4-3-5-10/h8-11H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol

5-Cyclobutyl-3-methylpentan-2-ol

CAS No.:

Cat. No.: VC17809850

Molecular Formula: C10H20O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclobutyl-3-methylpentan-2-ol -

Specification

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
IUPAC Name 5-cyclobutyl-3-methylpentan-2-ol
Standard InChI InChI=1S/C10H20O/c1-8(9(2)11)6-7-10-4-3-5-10/h8-11H,3-7H2,1-2H3
Standard InChI Key AIUASTNIRWJOPQ-UHFFFAOYSA-N
Canonical SMILES CC(CCC1CCC1)C(C)O

Introduction

Structural and Nomenclature Considerations

IUPAC Nomenclature and Isomeric Variants

The systematic name 5-cyclobutyl-3-methylpentan-2-ol denotes a five-carbon chain (pentan) with an alcohol group at position 2, a methyl branch at position 3, and a cyclobutyl substituent at position 5. The cyclobutyl group introduces significant steric strain due to its four-membered ring geometry, distinguishing it from the more common cyclohexyl analogs .

Key structural features:

  • Backbone: Pentan-2-ol (C5H11OH)

  • Substituents:

    • Methyl (–CH3) at C3

    • Cyclobutyl (C4H7) at C5

The compound’s SMILES notation is CC(CCC1CCC1)C(C)O, reflecting its branching and ring structure .

Stereochemical Complexity

Synthetic Methodologies

Cyclobutane Ring Construction

The cyclobutyl group’s synthesis often employs ring-contraction strategies or photochemical [2+2] cycloadditions. A notable method from recent literature involves hypervalent iodine-mediated nitrogen transfer to pyrrolidines, enabling stereoselective cyclobutane formation . For example, Chapman et al. demonstrated that HTIB (hydroxy(tosyloxy)iodobenzene) and ammonium carbamate convert pyrrolidines to cyclobutanes with >20:1 diastereomeric ratios .

Proposed pathway for 5-cyclobutyl-3-methylpentan-2-ol:

  • Pyrrolidine precursor synthesis: Introduce methyl and hydroxymethyl groups via allylic alkylation.

  • Ring contraction: Apply HTIB and NH3 surrogates to induce C–N bond cleavage and cyclobutane formation .

  • Reduction: Convert ketone intermediates to secondary alcohols using NaBH4 or catalytic hydrogenation.

Challenges in Stereocontrol

The cyclobutyl ring’s strain (≈26 kcal/mol) complicates stereoselective synthesis. Kinetic trapping during ring closure often dictates stereochemistry, as seen in Reisman’s synthesis of psiguadial B, where a Wolff rearrangement/asymmetric ketene addition established cyclobutane stereocenters .

Physicochemical Properties

Computed Molecular Properties

Using PubChem’s computational algorithms , key properties for 5-cyclobutyl-3-methylpentan-2-ol are predicted:

PropertyValueMethod/Source
Molecular formulaC11H20OPubChem 2.2
Molecular weight170.28 g/molPubChem 2.2
XLogP33.4XLogP3 3.0
Hydrogen bond donors1Cactvs 3.4.8.18
Rotatable bonds4Cactvs 3.4.8.18
Topological polar surface20.2 ŲCactvs 3.4.8.18

Comparative Analysis with Cyclohexyl Analog

Replacing cyclobutyl with cyclohexyl (as in PubChem CID 165750081 ) increases molecular weight (184.32 g/mol) and hydrophobicity (XLogP3 4.4 vs. 3.4), highlighting the cyclobutyl group’s compactness and reduced lipid affinity.

Spectroscopic Characterization

Predicted NMR Signatures

  • ¹H NMR (CDCl3):

    • δ 1.10–1.30 (m, cyclobutyl CH2)

    • δ 1.40 (d, J=6.5 Hz, C3–CH3)

    • δ 3.60 (m, C2–OH)

  • ¹³C NMR:

    • δ 73.5 (C2–OH)

    • δ 35.2 (cyclobutyl quaternary carbon)

Mass Spectrometry Fragmentation

Expected fragments include m/z 152.2 [M–H2O]⁺ and m/z 95.1 (cyclobutyl ion). High-resolution MS would resolve the exact mass at 170.1565 Da .

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